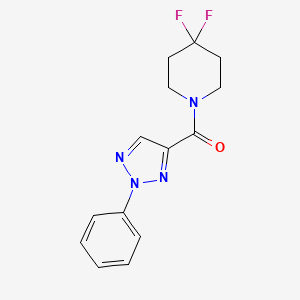
4,4-difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a difluoromethyl group and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine typically involves multiple steps. One common method includes the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine ring can be introduced through a nucleophilic substitution reaction. The difluoromethyl group is often added using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for the fluorination step. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.
化学反应分析
Types of Reactions
4,4-Difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
4,4-Difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 4,4-difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability. The piperidine ring can interact with various biological pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
4,4-Difluoro-1-phenyl-1,3-butanedione: A fluorinated β-diketone ligand used in the formation of metal complexes.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Used in mixed-ligand chelate extraction of trivalent lanthanides.
1-(3-Amino-4-(4-(tert-butyl)phenyl)-1,2,3-triazole): A fluorescent compound used in spectroscopic studies.
Uniqueness
4,4-Difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine is unique due to its combination of a piperidine ring, a triazole ring, and a difluoromethyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the triazole ring enhances its potential as a bioactive molecule, while the difluoromethyl group increases its stability and bioavailability.
属性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c15-14(16)6-8-19(9-7-14)13(21)12-10-17-20(18-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBQAEHGTRUTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














